BML-210

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BML-210 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

BML-210 ejerce sus efectos inhibiendo las enzimas desacetilasas de histonas. Esta inhibición conduce a la acumulación de histonas acetiladas, que a su vez afecta la expresión de varios genes involucrados en el crecimiento celular, la diferenciación y la apoptosis . El compuesto interrumpe específicamente la interacción entre HDAC4 y el factor de mejora del miocito 2 (MEF2), lo que lleva a cambios en la expresión génica y la progresión del ciclo celular .

Análisis Bioquímico

Biochemical Properties

BML-210 interacts with HDAC enzymes, specifically inhibiting the HDAC4-VP16-driven reporter signal . This interaction is crucial in the regulation of gene expression, as HDACs play a significant role in the modification of histones and other proteins . This compound’s ability to inhibit HDAC activity can influence the acetylation status of histones, thereby affecting the structure of the chromatin and the transcriptional activity of genes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of NB4 cells, a human promyelocytic leukemia cell line, in a dose- and time-dependent manner . This compound also influences cell function by impacting cell signaling pathways and gene expression. It affects the binding of transcription factors like NF-κB and Sp1 to the promoters of genes like p21 or FasL, influencing their expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with HDACs. By inhibiting HDAC activity, this compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression . This can result in the activation or inhibition of certain genes, leading to changes in cellular functions and processes.

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, this compound has been shown to cause cytotoxic effects dependent on exposure time and dose

Metabolic Pathways

Given its role as an HDAC inhibitor, it is likely that this compound interacts with enzymes involved in histone modification and gene expression

Subcellular Localization

Given its role as an HDAC inhibitor, it is likely that this compound is localized to the nucleus where it can interact with histones and other proteins involved in gene expression

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

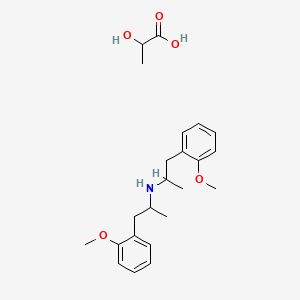

BML-210 se sintetiza a través de un proceso de múltiples pasos que involucra el acoplamiento del ácido subérico (ácido octanodioico) con anilina y 1,2-diaminobenceno . Las condiciones de reacción típicamente involucran el uso de solventes como el dimetilsulfóxido (DMSO) o el etanol, y las reacciones se llevan a cabo a temperaturas controladas para asegurar que se obtenga el producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores más grandes y garantizar la pureza del producto final a través de diversas técnicas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

BML-210 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales amina y amida. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las reacciones se llevan a cabo típicamente en solventes polares como DMSO o etanol.

Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno.

Reacciones de Reducción: Los agentes reductores como el borohidruro de sodio se emplean comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de this compound, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en la molécula .

Comparación Con Compuestos Similares

BML-210 es comparable a otros inhibidores de la desacetilasa de histonas como el butirato de fenilo y el ácido suberoilanilida hidroxámico (SAHA). This compound ha demostrado propiedades únicas en su capacidad para inducir la diferenciación y la apoptosis en las células leucémicas . Compuestos similares incluyen:

Butirato de fenilo: Conocido por su actividad inhibitoria de HDAC y su uso en la terapia del cáncer.

Ácido suberoilanilida hidroxámico (SAHA): Otro potente inhibidor de HDAC con aplicaciones en el tratamiento del cáncer.

This compound se destaca por su efecto disruptivo específico en la interacción HDAC4:MEF2 y su capacidad para inducir la apoptosis de una manera dependiente de la dosis y el tiempo .

Propiedades

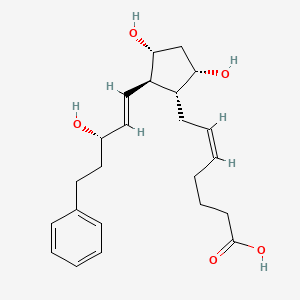

IUPAC Name |

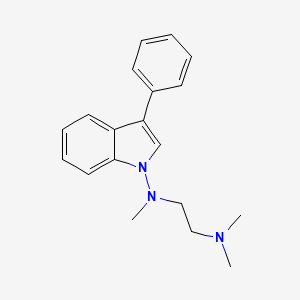

N'-(2-aminophenyl)-N-phenyloctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLHBLWLFUFFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429496 | |

| Record name | BML-210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537034-17-6 | |

| Record name | N1-(2-Aminophenyl)-N8-phenyloctanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537034-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BML-210 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537034176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BML-210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 537034-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1667070.png)

![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)